Propargyl-PEG11-amine

PROTAC Linker PEG Chain Length Molecular Weight

Select Propargyl-PEG11-amine for its 11-unit PEG spacer, validated to bridge 20–30 Å binding pockets for optimal ternary complex formation in PROTAC design. Unlike PEG4/PEG8 (restricted reach) or PEG12 (excess conformational entropy), this intermediate-length linker optimizes ubiquitination efficiency. Its heterobifunctional alkyne-amine architecture enables orthogonal CuAAC click chemistry and amide coupling for rapid SAR library synthesis. ≥10 mM DMSO solubility ensures precipitation-free cellular assays, outperforming shorter-chain analogs in aqueous compatibility. Also suited for ADC construction, nanoparticle functionalization, and fluorescent probe development.

Molecular Formula C25H49NO11
Molecular Weight 539.7 g/mol
Cat. No. B11933210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG11-amine
Molecular FormulaC25H49NO11
Molecular Weight539.7 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C25H49NO11/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-24-37-25-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-26/h1H,3-26H2
InChIKeyQJITZAWTLZAIGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargyl-PEG11-amine: A Defined-Length Heterobifunctional PEG Linker for PROTAC Synthesis and Click Chemistry


Propargyl-PEG11-amine (C₂₅H₄₉NO₁₁, MW 539.66 g/mol) is a heterobifunctional polyethylene glycol (PEG) derivative featuring a terminal propargyl (alkyne) group and a primary amine group separated by an 11-unit PEG spacer . It is classified as a PROTAC (Proteolysis Targeting Chimera) linker and a click chemistry reagent . The alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the amine facilitates amide bond formation with carboxylic acids or activated esters [1]. The PEG11 chain imparts substantial aqueous solubility, typically ≥10 mM in DMSO, making it suitable for bioconjugation and drug discovery workflows .

Why Generic Substitution of Propargyl-PEG11-amine Fails: PEG Chain Length and Terminal Chemistry Dictate PROTAC Linker Performance


Substituting Propargyl-PEG11-amine with a generic 'PEG-amine' or an alternative chain-length analog without empirical validation is scientifically unsound. The 11-unit PEG spacer in Propargyl-PEG11-amine provides a specific molecular length and flexibility that directly influence the ternary complex formation required for effective PROTAC-mediated degradation [1]. Shorter PEG chains (e.g., PEG4, PEG8) may restrict the spatial reach between the target protein and E3 ligase ligands, while longer chains (e.g., PEG12) may introduce excessive conformational entropy that reduces degradation efficiency [1]. Furthermore, the terminal functional group pairing (alkyne and amine) is not interchangeable with other combinations (e.g., azide-amine, amino-amine) because each dictates distinct orthogonal coupling strategies, solubility profiles, and downstream purification requirements . These structure-activity relationships are critical in lead optimization campaigns.

Quantitative Differentiation of Propargyl-PEG11-amine Against Key Structural Analogs


PEG Spacer Length: 11 Units Provide a Distinct Molecular Weight and Hydrodynamic Radius Relative to Shorter (PEG4, PEG8) and Longer (PEG12) Linkers

Propargyl-PEG11-amine (MW 539.66 g/mol) occupies a precise intermediate position in the propargyl-PEG-amine series. Compared to the shorter Propargyl-PEG8-amine (MW 407.50 g/mol), the PEG11 variant provides a 32.4% increase in molecular weight and a correspondingly greater hydrodynamic radius, which can be critical for spanning the distance between target protein and E3 ligase binding sites in PROTAC design . Relative to the longer Propargyl-PEG12-amine (MW 583.71 g/mol), Propargyl-PEG11-amine is 7.5% smaller by mass, offering a distinct balance between flexibility and steric control .

PROTAC Linker PEG Chain Length Molecular Weight

Terminal Functional Group Identity: Alkyne vs. Azide Determines Orthogonal Click Chemistry Strategy and Reactivity Profile

Propargyl-PEG11-amine contains a terminal alkyne group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized partners. This reactivity profile differs fundamentally from Azido-PEG11-amine, which presents an azide group for reaction with alkynes or strained cyclooctynes . The choice between alkyne- and azide-terminated linkers dictates the experimental design: alkyne linkers require copper(I) catalysis or strain-promoted conditions, whereas azide linkers offer alternative bioorthogonal routes. Quantitatively, the alkyne in Propargyl-PEG11-amine exhibits a second-order rate constant of approximately 10-100 M⁻¹s⁻¹ in CuAAC reactions (class-level inference), while azide-terminated analogs may react faster with strained alkynes in copper-free systems [1].

Click Chemistry CuAAC Azide-Alkyne Cycloaddition

Aqueous Solubility: 10 mM in DMSO Ensures Compatibility with Standard Biological Assay Conditions

Propargyl-PEG11-amine demonstrates a solubility of at least 10 mM in DMSO, a key solvent for stock solution preparation in biological assays [1]. This solubility metric is consistent with Propargyl-PEG8-amine (also 10 mM in DMSO) and Propargyl-PEG12-amine (10 mM in DMSO), indicating that the PEG chain length up to 12 units does not compromise DMSO solubility . However, the PEG11 chain provides enhanced aqueous miscibility compared to shorter analogs, facilitating direct dilution into aqueous buffers without precipitation—a practical advantage for cell-based PROTAC assays and in vivo formulation [1].

Solubility DMSO Aqueous Compatibility

Purity and Reproducibility: ≥98% Purity Supports Consistent PROTAC Synthesis and SAR Studies

Commercial batches of Propargyl-PEG11-amine are routinely supplied with a purity of ≥98% as determined by HPLC . This high purity level is comparable to Propargyl-PEG8-amine (≥95%) and Propargyl-PEG12-amine (≥95-98%) . The consistent purity ensures that PROTAC constructs are not contaminated with reactive impurities (e.g., free amine or alkyne degradation products) that could confound structure-activity relationship (SAR) studies or lead to off-target effects in cellular assays.

Purity PROTAC Synthesis Quality Control

Targeted Application Scenarios Where Propargyl-PEG11-amine Provides Definitive Procurement Value


PROTAC Linker Optimization: Precise Control Over Ternary Complex Geometry

In PROTAC design, the length and flexibility of the linker between the target protein ligand and the E3 ligase ligand critically influence degradation efficiency. Propargyl-PEG11-amine, with its 11-unit PEG spacer, provides an intermediate length that can bridge binding pockets separated by approximately 20-30 Å [1]. This spatial parameter is not achievable with shorter PEG8 linkers and may be more conformationally constrained than the longer PEG12 linker, allowing medicinal chemists to fine-tune the ternary complex geometry for optimal ubiquitination. The alkyne handle enables modular assembly via CuAAC, facilitating rapid library synthesis for SAR exploration.

Orthogonal Bioconjugation in ADC and Fluorescent Probe Development

Propargyl-PEG11-amine serves as a versatile heterobifunctional crosslinker for constructing antibody-drug conjugates (ADCs) and fluorescent probes. The primary amine reacts with NHS esters on antibodies or proteins, while the alkyne undergoes CuAAC with azide-modified payloads (e.g., cytotoxic drugs, fluorophores) [1]. This orthogonal strategy minimizes side reactions and ensures site-specific conjugation. The PEG11 spacer enhances the hydrophilicity of the final conjugate, reducing aggregation and improving pharmacokinetic properties compared to conjugates prepared with shorter or more hydrophobic linkers [2].

Nanoparticle and Surface Functionalization for Targeted Drug Delivery

The amine group of Propargyl-PEG11-amine can be used to functionalize carboxylic acid-containing nanoparticles (e.g., PLGA, liposomes) via amide coupling, while the alkyne remains available for subsequent click chemistry with azide-modified targeting ligands (e.g., peptides, antibodies) [1]. The PEG11 chain provides a hydrophilic stealth layer that reduces opsonization and prolongs circulation time in vivo. The specific length of the PEG11 spacer is advantageous for maintaining ligand accessibility while preventing steric hindrance, a balance that is difficult to achieve with shorter (PEG4) or longer (PEG12) chains [2].

Cell-Based Target Engagement and Degradation Assays Requiring High Aqueous Solubility

Propargyl-PEG11-amine is an ideal linker for preparing PROTAC tool compounds intended for cellular assays. Its 10 mM DMSO solubility enables the preparation of concentrated stock solutions that can be diluted directly into aqueous culture media without precipitation [1]. The PEG11 chain confers sufficient hydrophilicity to maintain compound solubility in the presence of serum proteins, ensuring accurate dose-response measurements in target engagement (e.g., NanoBRET) and degradation (e.g., Western blot) assays. This solubility profile is superior to that of linkers with shorter PEG chains, which may exhibit lower aqueous compatibility [2].

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